molecular formula C21H23N3O3S2 B12206803 4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12206803
M. Wt: 429.6 g/mol
InChI Key: HYNZBUIKMUDTPN-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzamide moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the benzamide and tert-butyl groups. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acids or bases are employed depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-ethylphenyl)benzamide
  • 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide
  • 4-tert-butyl-N-(2-methoxyphenyl)benzamide

Uniqueness

4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is unique due to the presence of the thiadiazole ring and the specific arrangement of functional groups

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

4-tert-butyl-N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H23N3O3S2/c1-14-7-5-6-8-16(14)13-29(26,27)20-24-23-19(28-20)22-18(25)15-9-11-17(12-10-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,23,25)

InChI Key

HYNZBUIKMUDTPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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